molecular formula C26H23N3O2 B2756109 8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-51-1

8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2756109
CAS RN: 866349-51-1
M. Wt: 409.489
InChI Key: LQLJGBSYMRNGIH-UHFFFAOYSA-N
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Description

The compound “8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains functional groups such as methoxy (-OCH3) and benzyl (C6H5CH2-) groups, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with methoxy and methylbenzyl groups .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it’s subjected .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the types and arrangement of functional groups in the molecule .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific biological or pharmacological data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if it shows biological activity, to materials science if it has particular physical properties .

properties

IUPAC Name

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-5-4-6-18(13-17)15-29-16-23-25(19-7-9-20(30-2)10-8-19)27-28-26(23)22-14-21(31-3)11-12-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJGBSYMRNGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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